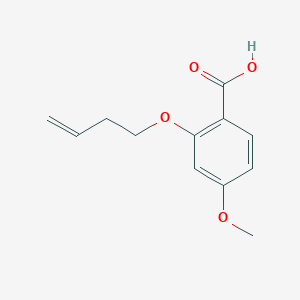

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid

Description

Contextualization within the Field of Substituted Benzoic Acids

Substituted benzoic acids represent a broad and significant class of organic compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups at various positions on the ring. researchgate.netacs.org These compounds are ubiquitous in nature and are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The electronic nature and position of the substituents on the aromatic ring profoundly influence the acidity, reactivity, and biological activity of the benzoic acid derivative. nih.gov

For instance, electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. nih.gov The substitution pattern also dictates the regioselectivity of further chemical transformations. In the case of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid, the presence of an alkoxy group (ether) and another alkoxy group in the para position to the carboxylic acid influences the electronic environment of the benzene ring.

Significance of Ether and Terminal Alkene Functionalities in Organic Synthesis Research

The ether linkage (R-O-R') is a common and important functional group in organic chemistry, known for its relative stability and presence in a vast array of natural products and pharmaceuticals. pharmiweb.combritannica.com Ethers are generally unreactive, making them excellent as protecting groups or as stable linkers within a larger molecular framework. britannica.com However, they can also participate in specific reactions, and their synthesis, often via Williamson ether synthesis or other methods, is a fundamental transformation in organic chemistry. pharmiweb.com The polarity of the C-O bond in ethers can influence the solubility and binding properties of a molecule. britannica.com

The terminal alkene (a carbon-carbon double bond at the end of a chain) is a highly versatile functional group in organic synthesis. acs.orglibretexts.org It serves as a handle for a multitude of chemical transformations, including polymerization, hydrogenation, oxidation, and various addition reactions. acs.org The ability to introduce new functional groups or to extend a carbon chain via the terminal alkene makes it an invaluable moiety for the construction of complex molecules. acs.org The presence of both an ether and a terminal alkene in this compound provides two distinct sites for potential chemical modification.

Overview of Current Research Landscape and Key Challenges Pertaining to the Chemical Compound

Another challenge could be the potential for intramolecular reactions, such as cyclization, under certain conditions, given the proximity of the reactive functional groups. The stability of the terminal alkene during the synthesis and any subsequent reactions of the carboxylic acid would also need to be considered.

Rationale for Investigating the Chemical Compound's Synthetic, Spectroscopic, and Theoretical Aspects

The investigation of this compound is warranted for several reasons. From a synthetic perspective, it represents an interesting target for developing and optimizing regioselective etherification methods. The compound itself could serve as a valuable building block for more complex molecules. The terminal alkene functionality opens up possibilities for its use as a monomer in polymerization reactions, potentially leading to new polymers with tailored properties.

From a medicinal chemistry standpoint, the substituted benzoic acid core is a well-established pharmacophore. The presence of the butenyloxy side chain could be explored for its potential to interact with biological targets. Spectroscopic analysis (NMR, IR, Mass Spectrometry) would be crucial for its unambiguous characterization and for understanding the electronic and structural effects of the combined functional groups. Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide insights into its molecular geometry, electronic properties, and reactivity, guiding future synthetic and application-oriented research. nih.gov

Interactive Data Tables

Below are predicted spectroscopic data for this compound based on the analysis of its functional groups.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | COOH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~6.5 | Doublet | 1H | Ar-H |

| ~6.4 | Singlet | 1H | Ar-H |

| ~5.9 | Multiplet | 1H | -CH=CH₂ |

| ~5.1 | Multiplet | 2H | -CH=CH₂ |

| ~4.1 | Triplet | 2H | -O-CH₂- |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.5 | Quartet | 2H | -CH₂-CH= |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~160 | C-O (Aromatic) |

| ~158 | C-O (Aromatic) |

| ~135 | -CH=CH₂ |

| ~132 | C-H (Aromatic) |

| ~118 | =CH₂ |

| ~115 | C-H (Aromatic) |

| ~105 | C-H (Aromatic) |

| ~100 | C (Aromatic) |

| ~68 | -O-CH₂- |

| ~55 | -OCH₃ |

| ~34 | -CH₂-CH= |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H (Carboxylic Acid) |

| ~3080 | =C-H (Alkene) |

| 2850-3000 | C-H (Alkyl) |

| ~1680 | C=O (Carboxylic Acid) |

| ~1640 | C=C (Alkene) |

| ~1600, ~1500 | C=C (Aromatic) |

| ~1250 | C-O (Ether) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enoxy-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-4-7-16-11-8-9(15-2)5-6-10(11)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWJSHQKIFVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies for 2 but 3 En 1 Yloxy 4 Methoxybenzoic Acid

Retrosynthetic Analysis of the Chemical Compound's Molecular Architecture

A logical retrosynthetic analysis of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid begins with the disconnection of the most feasible bonds. The ether linkage (C-O bond) is a prime candidate for disconnection, leading to two potential precursors: a phenolic benzoic acid derivative and a butenyl halide or alcohol. This disconnection points towards a forward synthesis involving an O-alkylation reaction.

Another key disconnection involves the carboxylic acid group. This functional group can be envisioned as arising from the oxidation of a less oxidized precursor, such as a benzaldehyde (B42025) or a benzyl (B1604629) alcohol. Alternatively, it can be installed via carboxylation of an organometallic species.

Based on these considerations, the most straightforward retrosynthetic pathway involves two main steps:

Ether Bond Disconnection: The butenyloxy side chain is disconnected, leading to 2-hydroxy-4-methoxybenzoic acid and a suitable C4 electrophile, such as 4-bromobut-1-ene. This suggests a Williamson ether synthesis as a key step in the forward synthesis.

Functional Group Interconversion: To avoid side reactions with the acidic proton of the carboxylic acid during the alkylation step, a protection strategy is often employed. A common approach is to start with an ester of 2-hydroxy-4-methoxybenzoic acid, such as methyl 2-hydroxy-4-methoxybenzoate. The retrosynthesis would then include a final deprotection/hydrolysis step to reveal the carboxylic acid.

This leads to a primary starting material, 2-hydroxy-4-methoxybenzoic acid medchemexpress.comwikipedia.org, which is commercially available.

Approaches for Regioselective O-Alkylation of the Phenolic Hydroxyl Group

The crucial step in the synthesis is the regioselective alkylation of the phenolic hydroxyl group in the presence of other functional groups. The starting material, 2-hydroxy-4-methoxybenzoic acid, or its esterified form, presents the phenolic oxygen as the primary nucleophile for forming the ether linkage.

Williamson Ether Synthesis in the Context of Butenyloxy Benzoic Acid Formation

The Williamson ether synthesis is a widely used and robust method for preparing ethers. masterorganicchemistry.comlibretexts.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, the synthesis would typically start with an ester, like methyl 2-hydroxy-4-methoxybenzoate, to protect the carboxylic acid.

The general reaction is as follows:

Deprotonation of the phenolic hydroxyl group of methyl 2-hydroxy-4-methoxybenzoate with a suitable base to form a phenoxide ion.

Nucleophilic attack of the resulting phenoxide on an alkylating agent, such as 4-bromobut-1-ene.

Subsequent hydrolysis of the methyl ester to yield the final carboxylic acid product.

The choice of base and solvent is critical for the success of this reaction. The base must be strong enough to deprotonate the phenol (B47542) but not so strong as to cause unwanted side reactions.

| Base | Solvent | Typical Temperature | Comments |

| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | Reflux | A common and effective choice for phenol alkylation. |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | A strong, non-nucleophilic base that provides irreversible deprotonation. libretexts.org |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Reflux | Often provides higher yields and can be more effective for hindered phenols. |

This table presents typical conditions for Williamson ether synthesis involving phenolic substrates.

Mitsunobu Reaction Protocols for Introducing the But-3-en-1-yloxy Moiety

The Mitsunobu reaction offers an alternative pathway for ether synthesis, particularly under mild conditions. nih.govyoutube.com This reaction facilitates the conversion of a primary or secondary alcohol into an ether by reacting it with a nucleophile (in this case, the phenolic hydroxyl group) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govfrancis-press.com

For this specific synthesis, the reactants would be methyl 2-hydroxy-4-methoxybenzoate and but-3-en-1-ol. The reaction proceeds via the formation of a phosphonium (B103445) intermediate, which activates the alcohol for nucleophilic attack by the phenol. nih.gov A key advantage of the Mitsunobu reaction is its ability to proceed with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral but-3-en-1-ol. youtube.com

| Reagent | Function |

| But-3-en-1-ol | Alkylating agent (alcohol) |

| Methyl 2-hydroxy-4-methoxybenzoate | Nucleophile (phenol) |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| DEAD or DIAD | Oxidizing agent, facilitates intermediate formation |

| THF or Dichloromethane | Aprotic solvent |

This table outlines the key components for a Mitsunobu reaction to form the desired ether.

Optimization of Reaction Conditions for Ether Bond Formation

Optimizing the etherification step is crucial for maximizing yield and minimizing byproducts. Key parameters to consider include:

Choice of Alkylating Agent: While 4-bromobut-1-ene is a common choice for Williamson synthesis, other halides (like the iodide) or sulfonates (tosylates, mesylates) can be used. These alternatives have different leaving group abilities, which can affect reaction rates. libretexts.org

Base and Solvent System: In the Williamson synthesis, the combination of a moderately strong base like K₂CO₃ in a polar aprotic solvent like DMF or acetone is often effective. The use of stronger bases like NaH in anhydrous THF can lead to higher yields but requires more stringent reaction conditions. libretexts.org

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reactions but can also promote side reactions like elimination, especially if secondary or sterically hindered alkyl halides were used. For primary halides like 4-bromobut-1-ene, this is less of a concern. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Carboxylic Acid Functional Group Installation and Modification

The final step in the proposed synthetic route is the conversion of the ester protecting group back to the carboxylic acid. However, it's also instructive to consider methods for the initial introduction of the benzoic acid moiety.

Methodologies for Introducing the Benzoic Acid Moiety

While the most direct route starts with a pre-existing benzoic acid derivative, other strategies could be employed earlier in the synthesis:

Oxidation of a Benzaldehyde: One could start with 2-(but-3-en-1-yloxy)-4-methoxybenzaldehyde and oxidize it to the corresponding carboxylic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder, more selective methods are also available.

Hydrolysis of a Nitrile: The synthesis could proceed via 2-(but-3-en-1-yloxy)-4-methoxybenzonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification.

Carboxylation of an Organometallic Reagent: A more complex route would involve creating an organometallic derivative of the butenyloxy-methoxybenzene, for instance, by lithiation or Grignard formation, followed by reaction with carbon dioxide (CO₂) and subsequent acidic workup to form the benzoic acid. This approach allows for the direct installation of the carboxyl group onto the aromatic ring.

In most practical syntheses of this target molecule, the hydrolysis of a corresponding ester (e.g., methyl or ethyl ester) is the most common and efficient final step. This is typically achieved by saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in an alcohol/water mixture, followed by acidification to protonate the carboxylate salt and precipitate the final product.

Synthetic Pathways to the Methoxy-Substituted Aromatic Ring System

The core of the target molecule is a benzoic acid scaffold substituted with a methoxy (B1213986) group and an ether-linked side chain. The synthetic strategy hinges on the preparation of this specifically functionalized aromatic ring.

Strategies for ortho-Methoxy Substitution on Benzoic Acid Scaffolds

The target molecule features a 1,2,4-trisubstituted benzene (B151609) ring. A logical and efficient approach begins with a precursor that already contains the desired substitution pattern. The key starting material for this synthesis is 2-hydroxy-4-methoxybenzoic acid . medchemexpress.commatrixscientific.comsigmaaldrich.com This compound provides the foundational structure, possessing the methoxy group at position 4 and a hydroxyl group at position 2, perfectly positioned for the subsequent introduction of the butenyloxy side chain.

The synthesis of this precursor itself often starts from 2,4-dihydroxybenzoic acid. prepchem.comdiva-portal.org Selective O-methylation of the hydroxyl group at the 4-position is achieved while the more sterically hindered and hydrogen-bonded hydroxyl group at the 2-position remains free. This selective methylation is a crucial step in establishing the required methoxy-substituted aromatic system early in the synthetic sequence.

Precursor Synthesis and Aromatic Functionalization Techniques

With the carboxyl group protected as a methyl ester, the key precursor becomes methyl 2-hydroxy-4-methoxybenzoate . prepchem.comchemimpex.com The primary functionalization technique required to build the target molecule is a Williamson ether synthesis. This classic and reliable method is used to introduce the but-3-en-1-yloxy side chain.

The reaction involves treating methyl 2-hydroxy-4-methoxybenzoate with a suitable butenylating agent, such as 4-bromo-1-butene (B139220) or 4-chloro-1-butene. The reaction is carried out in the presence of a weak base, typically potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the butenyl halide in an Sₙ2 reaction to form the desired ether linkage. This method is highly effective for the alkylation of phenols and is a cornerstone of this synthetic pathway. mdpi.com

Development of Efficient and Scalable Synthetic Routes for the Chemical Compound

Moving from a laboratory-scale synthesis to an efficient and scalable industrial process requires careful consideration of each step to maximize yield, minimize waste, and ensure economic viability.

Multi-Step Synthesis Design and Yield Optimization

The most direct synthetic route for this compound is a three-step process:

Esterification: Protection of 2-hydroxy-4-methoxybenzoic acid as its methyl ester.

Etherification: Williamson ether synthesis between methyl 2-hydroxy-4-methoxybenzoate and a 4-halobut-1-ene.

Saponification: Hydrolysis of the methyl ester to yield the final product.

Table 2: Proposed Multi-Step Synthesis Outline

| Step | Starting Material | Intermediate | Reagents & Conditions |

|---|---|---|---|

| 1. Esterification | 2-Hydroxy-4-methoxybenzoic acid | Methyl 2-hydroxy-4-methoxybenzoate | CH₃OH, H₂SO₄ (cat.), Reflux |

| 2. Etherification | Methyl 2-hydroxy-4-methoxybenzoate | Methyl 2-(but-3-en-1-yloxy)-4-methoxybenzoate | 4-Bromo-1-butene, K₂CO₃, DMF |

| 3. Saponification | Methyl 2-(but-3-en-1-yloxy)-4-methoxybenzoate | this compound | NaOH (aq), Heat; then HCl (aq) |

Exploration of Novel Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of this compound can be improved by incorporating principles of green chemistry.

One area for improvement is the Williamson ether synthesis. The use of phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the aqueous or solid base and the organic substrate. This can allow for the use of less hazardous solvents and milder reaction conditions, potentially increasing efficiency and reducing energy consumption.

Furthermore, a "one-pot" process, where multiple reaction steps are carried out in the same reactor without isolating intermediates, could significantly improve scalability and reduce waste. google.com For instance, after the etherification reaction, the saponification could potentially be initiated by adding aqueous base directly to the reaction mixture, streamlining the workflow.

Synthesis of Key Intermediates and Structurally Related Analogs for Comparative Studies

The synthesis of this compound and its analogs involves strategic chemical transformations to introduce the required alkenyl ether and methoxy functionalities onto a benzoic acid core. The preparation of these compounds is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the significance of each structural motif. This section details established and analogous synthetic methodologies for key intermediates and related structures, providing a framework for the targeted synthesis of the title compound.

Preparation of Benzoic Acid Derivatives with Alkenyl Ether Chains

The introduction of an alkenyl ether chain, such as the but-3-en-1-yloxy group, onto a phenolic benzoic acid is a critical step. This transformation is typically achieved via a Williamson ether synthesis, a robust and widely used method involving the reaction of a phenoxide with an alkyl or alkenyl halide.

A common starting material for such syntheses is a hydroxybenzoic acid derivative. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The resulting phenoxide then undergoes a nucleophilic substitution reaction with an appropriate alkenyl halide, in this case, 4-bromobut-1-ene or a related electrophile.

For instance, the synthesis of the related compound, 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid, involves the alkylation of a vanillic acid derivative with allyl bromide. uni.lu This reaction underscores the general applicability of this method for installing alkenyl ether moieties on substituted benzoic acid scaffolds.

Another relevant synthetic strategy involves the reaction of a hydroxybenzaldehyde with an acetophenone (B1666503) derivative to form a chalcone, which can then be further modified. nih.gov For example, (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one can be reacted with N-(4-methoxyphenyl)-2-chloroacetamide in the presence of potassium carbonate to form an ether linkage. nih.gov This highlights the versatility of etherification reactions on phenolic systems, which can be adapted for the synthesis of this compound from a suitable hydroxy-benzoic acid precursor.

The reaction conditions for these etherification reactions are generally mild, often carried out in polar aprotic solvents like acetone or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkenyl Phenolic Ethers

| Phenolic Substrate | Alkenylating Agent | Base | Solvent | Temperature | Product |

| (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | N-(4-methoxyphenyl)-2-chloroacetamide | K₂CO₃ | Acetone | Reflux | (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide |

| Vanillic Acid Derivative | Allyl Bromide | Not Specified | Not Specified | Not Specified | 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid |

Synthesis of Benzoic Acid Derivatives with Methoxy Substituents

The methoxy group on the benzoic acid ring plays a significant role in modulating the electronic properties of the molecule. Several reliable methods exist for the preparation of methoxy-substituted benzoic acids, with 4-methoxybenzoic acid (p-anisic acid) being a well-studied example.

One of the most direct methods is the methylation of the corresponding hydroxybenzoic acid. prepchem.com For the synthesis of 4-methoxybenzoic acid, 4-hydroxybenzoic acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. prepchem.com The reaction is typically performed with careful temperature control to prevent side reactions. prepchem.com This approach is highly efficient and can be adapted for the methylation of various hydroxybenzoic acid isomers.

Another common strategy is the oxidation of a precursor containing a methyl group attached to the aromatic ring. For example, p-cresyl methyl ether or p-methoxytoluene can be oxidized using various oxidizing agents to yield 4-methoxybenzoic acid. smolecule.com Catalytic oxidation systems, sometimes employing cobalt and manganese catalysts in the presence of oxygen, have also been developed for this transformation. smolecule.comchemicalbook.com

A more specialized method involves the ozonolysis of anethole, a naturally occurring compound. google.com In this process, 1-methoxy-4-(1-propenyl)benzene (anethole) is treated with ozone to form an ozonide intermediate. This intermediate is then oxidatively cleaved using an alkaline hydrogen peroxide solution to afford 4-methoxybenzoic acid in high purity. google.com

The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. For laboratory-scale synthesis, the methylation of a hydroxybenzoic acid precursor is often the most convenient method.

Table 2: Summary of Synthetic Methods for 4-Methoxybenzoic Acid

| Starting Material | Reagents | Key Transformation | Reference |

| 4-Hydroxybenzoic Acid | Dimethyl Sulfate, NaOH | Methylation | prepchem.com |

| p-Methoxytoluene | O₂, Cobalt/Manganese Catalysts | Oxidation | smolecule.comchemicalbook.com |

| Anethole | 1. O₃; 2. H₂O₂, NaOH | Ozonolysis and Oxidative Cleavage | google.com |

| p-Cresyl Methyl Ether | Oxidizing Agents | Oxidation | smolecule.com |

These established synthetic strategies for introducing alkenyl ether and methoxy groups provide a solid foundation for the rational design and synthesis of this compound and its analogs for further scientific investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 but 3 En 1 Yloxy 4 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete structural assignment using NMR spectroscopy requires the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques. This data is essential for confirming the molecular structure and the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), signal multiplicities, and coupling constants (J) for the protons in 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid are not documented in the available literature. Such data would be crucial for identifying the signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the protons of the butenyloxy side chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, the characteristic ¹³C NMR chemical shifts for the carboxylic acid carbon, the aromatic carbons, the ether-linked carbons, the alkene carbons, and the methoxy carbon of the title compound are not available. This information is vital for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between protons and carbons. Without experimental data, a discussion of the specific correlations that would confirm the structure of this compound remains purely hypothetical.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Investigation of Intermolecular Hydrogen Bonding Interactions

The carboxylic acid group in the target compound would be expected to participate in intermolecular hydrogen bonding, which can be observed through broadening and shifts in the O-H stretching band in the IR spectrum. However, without experimental spectra, a detailed investigation of these specific interactions is not possible.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C12H14O4.

The theoretical exact mass can be calculated as follows:

Carbon: 12 * 12.000000 = 144.000000

Hydrogen: 14 * 1.007825 = 14.10955

Oxygen: 4 * 15.994915 = 63.97966

Total (Theoretical Exact Mass): 222.08921 Da

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

In a mass spectrometer, a molecule is first ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, common fragmentation pathways under electron ionization (EI) would likely include:

Loss of the butenyloxy side chain: Cleavage of the ether bond could result in the loss of the C4H7O group, leading to a prominent peak corresponding to the 4-methoxybenzoic acid fragment.

Fragmentation of the butenyl group: The butenyl side chain could undergo various cleavages, such as the loss of a methyl or ethyl radical, leading to smaller fragment ions.

Decarboxylation: The loss of a carboxyl group (COOH) is a common fragmentation pathway for benzoic acids.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M]+ | Intact Molecule | 222.09 |

| [M - OCH3]+ | Loss of methoxy group | 191.07 |

| [M - COOH]+ | Loss of carboxylic acid group | 177.10 |

| [M - C4H7O]+ | Cleavage of the ether bond | 151.04 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.

For a crystal of this compound to be analyzed, it would need to be grown from a solution and then mounted in an X-ray diffractometer. The resulting diffraction pattern would be used to solve the crystal structure, revealing the precise coordinates of each atom.

The analysis of a crystal structure provides detailed geometric information. For this compound, key parameters would include:

Bond Lengths: The distances between covalently bonded atoms. For example, the C=O and C-O bonds within the carboxylic acid group would have characteristic lengths.

Bond Angles: The angles formed by three connected atoms. The geometry around the benzene (B151609) ring would be expected to be largely planar, with bond angles close to 120°.

Torsional Angles: These describe the rotation around a chemical bond. The torsional angle of the ether linkage (C-O-C-C) would determine the orientation of the butenyloxy side chain relative to the benzene ring.

Table 2: Representative Bond Lengths and Angles from Analogous Structures

| Parameter | Typical Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (ether) | ~1.37 Å |

| C=O (carboxyl) | ~1.25 Å |

| C-O-C (ether) | ~118° |

| O-C=O (carboxyl) | ~123° |

In the solid state, molecules of this compound would arrange themselves into a crystal lattice. This packing is driven by intermolecular forces, leading to a supramolecular assembly. tandfonline.comsemanticscholar.org For benzoic acid derivatives, hydrogen bonding is a particularly important interaction. tandfonline.comsemanticscholar.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Disclaimer: No specific Hirshfeld surface analysis data has been published for this compound. The following analysis is based on data for structurally related benzoic acid derivatives to illustrate the application of this technique.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts.

For substituted benzoic acids, Hirshfeld surface analysis reveals the significant role of hydrogen bonds and other weaker interactions in stabilizing the crystal structure. The analysis involves generating a d_norm surface, where red spots indicate close contacts (shorter than the van der Waals radii), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

A key output of this analysis is the 2D fingerprint plot, which summarizes the intermolecular contacts as a scatter plot of d_i (the distance from the surface to the nearest nucleus inside the surface) versus d_e (the distance from the surface to the nearest nucleus outside the surface). Different types of interactions appear as distinct patterns in the fingerprint plot, allowing for their quantitative contribution to the total Hirshfeld surface to be determined.

In studies of similar benzoic acid derivatives, the most significant contributions to the crystal packing are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) interactions. For instance, in the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, H···H contacts account for 39.7% of the Hirshfeld surface, C···H/H···C for 39.0%, and O···H/H···O for 18.0%. Similarly, for 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the contributions are 50.4% for H···H, 37.9% for C···H/H···C, and 5.1% for O···H/H···O contacts.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Representative Benzoic Acid Derivatives

| Intermolecular Contact | Contribution for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (%) | Contribution for 4-(3-methoxyphenyl)-2,6-diphenylpyridine (%) |

| H···H | 39.7 | 50.4 |

| C···H/H···C | 39.0 | 37.9 |

| O···H/H···O | 18.0 | 5.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Disclaimer: No specific UV-Vis spectroscopic data has been published for this compound. The following analysis is based on data for structurally related benzoic acid derivatives to illustrate the application of this technique.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure and the presence of chromophores within the molecule.

The UV-Vis spectrum of a substituted benzoic acid is primarily determined by the electronic transitions associated with the benzene ring and the carboxyl group, which act as the main chromophores. The position and intensity of the absorption bands can be influenced by the nature and position of substituents on the benzene ring, as well as the solvent used for the analysis.

For benzoic acid derivatives, two main absorption bands are typically observed in the UV region. These correspond to the π → π* transitions of the aromatic system. The presence of an auxochrome, such as the methoxy group (-OCH₃), can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

For example, the UV-Vis spectrum of 4-methoxybenzoic acid shows distinct absorption maxima. The electronic transitions in similar molecules, like vanillic acid (4-hydroxy-3-methoxybenzoic acid), have been shown through quantum chemical calculations to involve charge transfer from the phenyl part of the molecule to the oxygen atoms of the methoxy and carbonyl groups.

The butenyloxy substituent in this compound would also be expected to influence the electronic transitions. The ether linkage can act as an auxochrome, while the terminal double bond of the butenyl group introduces another potential chromophore, which might lead to additional absorption features or shifts in the primary bands.

Interactive Data Table: UV Absorption Maxima for Representative Benzoic Acid Derivatives

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Reference |

| 4-Methoxybenzoic acid | Not Specified | 254 | - | |

| 2,3-Dimethoxybenzoic acid | Not Specified | 212 | 294 | |

| 4-Hydroxy-3-methoxybenzoic acid | Water | ~260 | ~290 |

This table illustrates the typical absorption ranges for benzoic acid derivatives with methoxy substituents. The exact λ_max values for this compound would require experimental measurement.

Computational and Theoretical Investigations of 2 but 3 En 1 Yloxy 4 Methoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. DFT methods are widely used due to their favorable balance between computational cost and accuracy. These calculations provide fundamental insights into molecular geometry, vibrational modes, electronic properties, and reactivity. For a molecule like 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid, DFT studies would be instrumental in understanding its intrinsic chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Given the flexibility of the butenyloxy side chain, a thorough conformational analysis would be necessary. This involves identifying various possible spatial arrangements (conformers) and determining their relative stabilities. The global minimum conformation represents the most likely structure of the molecule in the gas phase. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are commonly employed for this purpose.

Studies on similar molecules, like substituted benzoic acids, demonstrate that the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group are critical structural features. actascientific.com For the title compound, key parameters would include the dihedral angles defining the orientation of the butenyloxy and methoxy (B1213986) groups relative to the phenyl ring and the conformation of the flexible butenyloxy chain.

Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid Derivatives (Illustrative Data)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.98 Å | |

| C-C (aromatic) | ~1.39 - 1.45 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-O | ~122° |

This data is generalized from studies on benzoic acid and its derivatives and serves as an example of the parameters that would be determined. actascientific.com

Prediction of Vibrational Frequencies and Comparison with Experimental IR Spectra

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is an invaluable aid in the assignment of experimental spectral bands. semanticscholar.org These calculations help to associate specific absorption peaks with the stretching, bending, and torsional motions of the molecule's functional groups. scirp.org

For this compound, DFT calculations would predict characteristic vibrational modes, including:

O-H stretching of the carboxylic acid, typically a broad band.

C=O stretching of the carbonyl group, a strong, sharp band.

C=C stretching of the aromatic ring and the butenyl group.

C-O stretching from the ether and carboxylic acid groups.

C-H stretching and bending from the aromatic ring, methoxy, and butenyloxy groups.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A comparison between the scaled theoretical and experimental IR spectra allows for a confident and detailed assignment of the molecule's vibrational modes.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for Benzoic Acid Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| O-H Stretch | ~3000-3500 (broad) | ~3590 |

| C=O Stretch | ~1680-1710 | ~1700 |

| Aromatic C=C Stretch | ~1580-1610 | ~1600 |

| C-O Stretch | ~1200-1320 | ~1250 |

Frequencies are representative values for benzoic acid derivatives. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and ether groups, while the LUMO would likely be distributed over the carboxylic acid group and the phenyl ring.

Analysis of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as an electronic material. DFT calculations are a standard method for determining the energies of these orbitals. acs.org

Table 3: Example Frontier Molecular Orbital Energies and Gap

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |

This table shows typical energy ranges for substituted benzoic acids and serves for illustrative purposes. nih.govacs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are extremely useful for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For the title compound, these regions would be concentrated around the oxygen atoms of the carbonyl, hydroxyl, and ether groups. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group would be the most positive region.

The MEP map provides a clear and intuitive picture of the molecule's reactivity patterns, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method is particularly effective for studying intramolecular interactions, charge transfer, and delocalization (resonance) effects.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior in a more realistic environment, such as in a solvent or in the solid state.

For this compound, MD simulations could be used to:

Study Solvation: Investigate how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.

Analyze Conformational Dynamics: Explore the flexibility of the butenyloxy chain and the molecule's conformational preferences in a condensed phase.

Simulate Aggregation: Model how multiple molecules interact with each other, for instance, to study the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. researchgate.net

Classical MD simulations on benzoic acid have been used to investigate its aggregation in confined spaces, showing that confinement can significantly impact the liquid's dynamics and viscosity by organizing the hydrogen bond network more efficiently. researchgate.netunimi.it Similar studies on the title compound could provide valuable insights into its behavior in various environments, which is crucial for applications in materials science and pharmacology.

Conformational Dynamics in Solution and Intermolecular Interactions

Detailed computational studies on the conformational dynamics of this compound in solution are limited in publicly available literature. However, theoretical approaches can provide insights into its likely behavior. The molecule possesses several rotatable bonds, primarily within the butenyloxy side chain and around the ether linkage to the benzoic acid ring. These bonds allow the molecule to adopt a variety of conformations in solution.

The conformational landscape is influenced by a balance of steric and electronic effects. The butenyloxy chain can fold and orient itself in multiple ways relative to the planar aromatic ring. The presence of a solvent would further complicate this by introducing intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, as well as van der Waals interactions along the hydrocarbon chain.

To rigorously investigate these dynamics, computational methods such as molecular dynamics (MD) simulations or Monte Carlo simulations would be necessary. These simulations could predict the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility and preferred shapes in different solvent environments.

Intermolecular interactions are expected to be dominated by the carboxylic acid and methoxy groups. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or interactions with polar solvent molecules. The methoxy group primarily acts as a hydrogen bond acceptor. The butenyl group, being nonpolar, would likely engage in weaker van der Waals interactions.

Prediction of Interactions with Model Biological Macromolecules (e.g., Molecular Docking)

While specific molecular docking studies for this compound are not readily found, general principles of molecular docking can be applied to predict its potential interactions with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

For a molecule like this compound, the carboxylic acid group would be a key pharmacophore, capable of forming strong ionic and hydrogen bond interactions with amino acid residues in a protein's active site, such as arginine, lysine, or histidine. The methoxy group and the ether oxygen could also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The flexible butenyloxy chain could fit into hydrophobic pockets within the binding site.

A hypothetical docking study would involve preparing a 3D structure of the molecule and docking it into the binding site of a target protein. The results would be scored based on the predicted binding affinity, providing a rank of the most likely binding poses. For instance, in a study of various benzoic acid derivatives against the main protease of SARS-CoV-2, molecular docking was used to predict binding affinities and interactions with active site amino acid residues. nih.gov

Table 1: Potential Intermolecular Interactions of this compound with Biological Macromolecules

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Ionic, Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine |

| Methoxy Group | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Butenyloxy Chain | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. arkat-usa.org While no specific QSAR models for this compound have been published, the computational aspects involved in creating such a model can be described.

Derivation of Molecular Descriptors

The first step in a QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors could be calculated, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall indices, Balaban index), connectivity indices, and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors/acceptors).

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area).

Physicochemical Descriptors: These describe properties like lipophilicity (logP), water solubility (logS), and pKa.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule |

| Topological (2D) | Kier Shape Indices (κ) | Molecular shape and flexibility |

| Geometrical (3D) | Solvent-Accessible Surface Area | Area of the molecule exposed to a solvent |

| Physicochemical | LogP | Lipophilicity/hydrophobicity of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

Statistical Models for Correlating Structural Features with Theoretical Properties

Once the molecular descriptors are calculated for a series of compounds with known activities, a statistical model is built to find a correlation. Various statistical methods can be employed:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (biological activity) to a set of independent variables (molecular descriptors).

Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large or when there is multicollinearity among them.

Machine Learning Methods: More complex, non-linear relationships can be modeled using techniques like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN).

The goal is to develop a statistically significant and predictive QSAR model. The robustness and predictive power of the model are typically assessed through internal and external validation techniques, such as leave-one-out cross-validation and prediction on a test set of compounds that were not used in model development. arkat-usa.org A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Potential Applications and Role in Advanced Chemical Research Excluding Biological/clinical Trials

The Chemical Compound as a Versatile Synthetic Building Block

The molecular structure of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid inherently positions it as a valuable synthetic intermediate or building block in organic synthesis. asischem.com The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular frameworks.

Precursor for the Synthesis of Complex Organic Molecules

The carboxylic acid group on the benzene (B151609) ring can readily undergo esterification or amidation reactions, allowing for its conjugation with a wide array of other molecules, including polymers, biomolecules, or other synthetic intermediates. mdpi.com The methoxy (B1213986) group can potentially be demethylated to a hydroxyl group, providing another point for chemical modification. Furthermore, the butenyloxy side chain offers two distinct reactive handles: the ether linkage and the terminal double bond. This multi-functionality makes the compound an attractive starting material for the synthesis of complex natural products, pharmaceutical intermediates, and other fine chemicals. preprints.org

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Alkene | Addition Reactions (e.g., Halogenation, Hydroboration), Metathesis, Polymerization | Dihaloalkanes, Alcohols, Cross-linked structures, Polymers |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene Derivatives |

Scaffold for Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step. The diverse reactivity of this compound makes it an ideal scaffold for the design of novel MCRs. For instance, the carboxylic acid could participate in Ugi or Passerini reactions, while the alkene could be involved in cycloaddition reactions. This would enable the rapid generation of molecular libraries with a high degree of structural diversity, which is highly valuable in drug discovery and materials science.

Applications in Materials Science

The presence of a polymerizable alkene group and a modifiable aromatic core suggests significant potential for this compound in the field of materials science.

Incorporation into Polymeric Architectures via Alkene Functionalization

The terminal double bond of the butenyloxy side chain is a prime site for polymerization. This allows for the incorporation of the benzoic acid moiety as a pendant group in various polymer backbones. This could be achieved through several polymerization techniques, including free radical polymerization, or more controlled methods like ring-opening metathesis polymerization (ROMP) if the alkene is first converted to a norbornene derivative.

Furthermore, the alkene is susceptible to a variety of post-polymerization modification reactions. A particularly useful reaction is the thiol-ene "click" reaction, which is a highly efficient and orthogonal reaction that allows for the attachment of thiol-containing molecules to the polymer side chains under mild conditions. illinois.edu This enables the precise tuning of the polymer's properties by introducing a wide range of functionalities. mdpi.com

| Polymerization Method | Description | Potential Polymer Properties |

| Free Radical Polymerization | A common method for producing a wide variety of polymers. | Thermoplastics with tunable properties based on the benzoic acid functionality. |

| Thiol-Ene "Click" Reaction | A photo-induced reaction between a thiol and an alkene, allowing for post-polymerization modification. illinois.edu | Functional polymers with tailored hydrophilicity, reactivity, or stimuli-responsiveness. mdpi.com |

Development of Chemical Probes and Tools

Chemical probes are essential tools for studying complex chemical and biological systems. The versatile chemical handles of this compound make it a promising candidate for the development of novel chemical probes. The carboxylic acid can be used to attach fluorescent dyes, affinity tags, or reactive groups for covalent labeling. The butenyloxy chain provides a linker of defined length and flexibility, which can be crucial for optimizing the probe's performance. The development of such probes is a significant area of chemical research. ox.ac.uk Benzoic acid derivatives have been utilized as scaffolds for developing inhibitors and probes for various enzymes. nih.gov

Utilization of the Alkene for Post-Synthetic Functionalization (e.g., tagging)

The terminal alkene moiety in this compound is a key functional handle for post-synthetic modification. This allows for the covalent attachment of this molecule to other chemical species or materials, a process often referred to as tagging or bioconjugation in the context of chemical biology. One of the most prominent methods for alkene functionalization is the thiol-ene reaction. wikipedia.org

The thiol-ene reaction is a "click" chemistry reaction, characterized by high yields, stereoselectivity, and a strong thermodynamic driving force. wikipedia.org It involves the addition of a thiol (R-SH) across the double bond of the alkene, forming a stable thioether linkage. wikipedia.org This reaction can be initiated by free radicals, often generated by light (photoinitiation) or heat, and proceeds via an anti-Markovnikov addition. wikipedia.org The biocompatible nature of the thiol-ene reaction, which can be carried out in aqueous conditions and is orthogonal to many biological functional groups, makes it particularly suitable for modifying biomolecules. nih.govresearchgate.net

For instance, the alkene group of this compound could be reacted with a thiol-containing molecule, such as a fluorescent dye, a peptide, or a small molecule probe. This covalent attachment allows for the "tagging" of the benzoic acid derivative, enabling its detection or localization in a chemical or biological system. The efficiency and selectivity of the thiol-ene reaction ensure that the modification occurs specifically at the alkene, leaving the other functional groups of the molecule intact for further interactions or functions. frontiersin.org This strategy has been successfully employed for the functionalization of polymers and for bioconjugation. rsc.org

The versatility of this approach is highlighted by the wide range of thiols that can be employed, allowing for the introduction of diverse functionalities. This post-polymerization modification technique has been used to install various side chains, including sugars and zwitterions, onto polymer backbones containing alkene groups. nih.gov

Below is an illustrative table of potential thiol-containing molecules that could be conjugated to this compound via a thiol-ene reaction for tagging purposes.

| Thiol-Containing Molecule | Purpose of Tagging | Potential Application Area |

| Fluorescein-thiol | Fluorescent labeling | Molecular imaging |

| Cysteine-containing peptide | Introduction of a bioactive moiety | Chemical biology probes |

| Thiol-modified DNA oligonucleotide | Attachment to a nucleic acid | DNA-encoded libraries |

| Mercaptoethanol | Introduction of a hydroxyl group | Further chemical modification |

This table is for illustrative purposes only, showcasing the potential applications based on established chemical reactions.

Design of Functional Molecules for Chemical Biology Research (excluding biological efficacy/drug discovery)

The structural features of this compound make it an attractive scaffold for the design of functional molecules for chemical biology research. The term "functional molecules" in this context refers to tools designed to study biological systems at a molecular level, such as fluorescent probes or affinity-based probes, without the goal of therapeutic intervention.

The benzoic acid moiety can act as a recognition element or a handle for further chemical elaboration. nih.govrsc.org For example, the carboxylic acid can be converted to an ester or an amide to attach the molecule to other scaffolds. wikipedia.org The combination of the benzoic acid core with the reactive alkene handle allows for a modular design approach. The core structure can be systematically modified to tune its physicochemical properties, while the alkene provides a site for the attachment of a reporter group (e.g., a fluorophore) or an affinity tag.

The design of such molecular probes is a significant area of research. For instance, benzazole-based fluorescent probes are designed for the detection of various chemical species. researchgate.netnih.gov While this compound is not a benzazole, the principle of combining a recognition scaffold with a reporter group is transferable. The aromatic ring and the methoxy and ether groups of the target molecule can influence its binding to specific proteins or other biomolecules through non-covalent interactions.

An example of a research objective in this area would be the synthesis of a library of compounds based on the this compound scaffold. Each compound in the library could bear a different functional group attached via the alkene, allowing for the screening of these compounds for specific binding properties to a target protein of interest. This approach is central to chemical genetics and proteomics research.

The table below outlines a hypothetical design strategy for creating functional molecules for chemical biology research starting from this compound.

| Starting Scaffold | Modification at Alkene | Modification at Carboxylic Acid | Resulting Functional Molecule | Research Purpose |

| This compound | Thiol-ene reaction with a fluorescent dye | Amide coupling with an amino acid | Fluorescently labeled peptide conjugate | Studying peptide-protein interactions |

| This compound | Thiol-ene reaction with biotin-thiol | Esterification with a long-chain alcohol | Biotinylated lipophilic probe | Affinity-based protein profiling |

| This compound | Cyclopropanation | No modification | Conformationally constrained analog | Investigating binding site topography |

This table is for illustrative purposes only and outlines potential research directions based on the chemical properties of the molecule.

Role in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, while crystal engineering aims to design and control the formation of crystalline solids with desired properties. acs.orgrsc.org this compound possesses several functional groups that can participate in a variety of intermolecular interactions, making it a molecule of interest in these fields.

The most dominant intermolecular interaction for carboxylic acids is the formation of hydrogen-bonded dimers through the carboxylic acid groups. scholaris.ca Substituted benzoic acids are known to form these robust supramolecular synthons. rsc.org The specific hydrogen bonding patterns can be influenced by the nature and position of the substituents on the benzene ring. researchgate.net In the case of this compound, the carboxylic acid is expected to form either a homodimer with another molecule of itself or a heterodimer with another carboxylic acid-containing molecule.

Beyond the strong hydrogen bonds of the carboxylic acid, the other functional groups can also play a significant role in directing the crystal packing. The ether oxygen and the methoxy oxygen can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions, and the alkene group can be involved in weaker C-H···π interactions. The interplay of these various strong and weak interactions determines the final three-dimensional arrangement of the molecules in the crystal lattice. rsc.orgresearchgate.net

The flexibility of the butenyloxy chain can also influence the crystal packing. Different conformations of this chain could lead to different packing arrangements, potentially resulting in polymorphism, where the same compound crystallizes in multiple forms with different physical properties. acs.org

The study of the crystal structure of this compound and its co-crystals with other molecules could provide valuable insights into the principles of molecular recognition and self-assembly. rsc.org By understanding how the different functional groups direct the formation of supramolecular architectures, it may be possible to design new materials with specific properties, such as desired porosity or optical characteristics.

The following table summarizes the potential intermolecular interactions involving this compound and their potential role in crystal engineering.

| Functional Group | Potential Intermolecular Interaction | Role in Crystal Engineering |

| Carboxylic acid | O-H···O hydrogen bonding (dimer formation) | Primary synthon for building supramolecular structures |

| Methoxy group | C-H···O hydrogen bonding (acceptor) | Fine-tuning of crystal packing |

| Ether linkage | C-H···O hydrogen bonding (acceptor) | Influencing molecular conformation and packing |

| Aromatic ring | π-π stacking, C-H···π interactions | Stabilizing the crystal lattice |

| Alkene group | C-H···π interactions, weak van der Waals forces | Contributing to the overall packing efficiency |

This table is based on the general principles of supramolecular chemistry and crystal engineering and illustrates the expected behavior of the target molecule.

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies for the Chemical Compound

The development of efficient and environmentally benign synthetic routes is a paramount goal in modern organic chemistry. researchgate.netbrazilianjournals.com.br For 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid, future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. researchgate.net

A plausible and established route to alkoxybenzoic acids involves the Williamson ether synthesis, starting from a hydroxylated benzoic acid derivative. prepchem.com In this case, the synthesis would likely begin with 2-hydroxy-4-methoxybenzoic acid, a commercially available starting material. sigmaaldrich.commedchemexpress.com The phenolic hydroxyl group would be deprotonated with a suitable base, followed by nucleophilic substitution with 4-bromo-1-butene (B139220).

Future synthetic explorations could focus on:

Catalytic C-H Activation/Functionalization: A more atom-economical approach would be the direct C-H functionalization of a simpler benzoic acid derivative. nih.gov Research into transition-metal catalysis, particularly with iridium or rhodium complexes, could enable the direct introduction of the butenyloxy group onto the aromatic ring, bypassing the need for a pre-functionalized substrate. nih.govnih.gov

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and recyclable catalysts would align with the principles of sustainable chemistry. brazilianjournals.com.brrsc.orggoogle.com The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also enhance efficiency and reduce environmental impact. google.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity compared to traditional batch processes.

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Potential Advantages |

| Williamson Ether Synthesis | 2-Hydroxy-4-methoxybenzoic acid, 4-bromo-1-butene | Base (e.g., K₂CO₃, NaH) | Established, reliable |

| C-H Activation | 4-Methoxybenzoic acid, 3-buten-1-ol | Rh(III) or Ir(III) catalyst, oxidant | High atom economy, fewer steps nih.govnih.gov |

| Green Synthesis | (As above) | Recyclable catalysts, green solvents | Reduced environmental impact, sustainability rsc.orggoogle.com |

| Flow Chemistry | (As above) | (As above) | Enhanced control, scalability, safety |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Traditional methods often rely on quenching the reaction and analyzing aliquots, which can be time-consuming and may not capture transient intermediates. waters.com The use of advanced, non-invasive spectroscopic probes for real-time monitoring offers a powerful alternative.

Future research should employ techniques such as:

In-situ NMR Spectroscopy: Benchtop NMR spectrometers integrated into a reaction setup, potentially in a flow configuration, can provide real-time structural information and concentration data for reactants, intermediates, and products. iscre28.orgnih.govrsc.org This allows for detailed kinetic analysis and mechanistic investigation without disturbing the reaction. nih.gov

Fiber-Optic Raman and IR Spectroscopy: These techniques use probes that can be directly immersed in the reaction mixture (in-situ) or measure through the vessel wall (ex-situ). acs.org They are highly sensitive to changes in vibrational modes, making them ideal for tracking the disappearance of starting materials (e.g., the O-H stretch of the phenol) and the appearance of products (e.g., C=C and C-O-C stretches of the ether). acs.org

Ambient Ionization Mass Spectrometry (AIMS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing immediate mass information on the components present. waters.com

These methods would not only accelerate the optimization of the synthesis of this compound but also provide invaluable data for mechanistic studies. waters.comiscre28.org

| Spectroscopic Technique | Information Obtained | Key Advantages |

| In-situ NMR | Structural data, quantitative concentration | Detailed mechanistic insights, kinetic profiling iscre28.orgnih.gov |

| In-situ Raman/IR | Functional group changes, vibrational modes | Non-invasive, suitable for various reaction phases acs.org |

| ASAP-Mass Spectrometry | Molecular weight of components | Rapid, minimal sample preparation waters.com |

Deepening Computational Insights into the Chemical Compound's Reactivity and Interactions

Computational chemistry provides a powerful lens through which to predict and understand molecular properties, reactivity, and intermolecular interactions. researchgate.net For a novel compound like this compound, computational studies are not just beneficial but essential for guiding experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized molecular geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule. researchgate.netnih.govresearchgate.net Calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and Fukui functions can provide insights into the molecule's kinetic stability and reactive sites. researchgate.netresearchgate.net For instance, DFT studies on related benzoic acids have been used to rationalize the effects of substituents on acidity and reactivity. researchgate.netcaltech.edu

Reaction Mechanism Modeling: Computational modeling can elucidate the transition states and energy profiles of potential synthetic pathways, helping to identify the most favorable reaction conditions and predict potential byproducts. nih.gov This is particularly valuable for catalyst design in C-H activation routes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict how the molecule will behave in different solvent environments and how it might interact with biological targets or material surfaces. acs.org This is crucial for exploring its potential applications in medicinal chemistry or materials science.

The synergy between these computational predictions and experimental validation is a powerful paradigm in modern chemical research. acs.orgrsc.orgnih.gov

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Geometry, electronic structure, spectra, reactivity indices | Guide synthesis, interpret spectroscopic data, predict reactivity researchgate.netnih.gov |

| Reaction Pathway Modeling | Transition state energies, reaction profiles | Elucidate mechanisms, optimize reaction conditions nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Predict behavior in solution, guide application design acs.org |

Expanding the Scope of Applications in Emerging Areas of Chemical Science

The structural motifs within this compound—a carboxylic acid, an aromatic ether, and a terminal alkene—suggest a wide range of potential applications. Benzoic acid and its derivatives are known to be versatile building blocks and functional molecules. annexechem.comjustlonghealth.com

Future research could target the following areas:

Medicinal Chemistry: Alkoxy-substituted benzoic acids have been investigated for various biological activities, including hypolipidemic effects. acs.orgacs.org The presence of the butenyl group offers a site for further functionalization or for metabolic interactions. The compound could be screened for activities such as antibacterial, antifungal, or anticancer properties. medchemexpress.com

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and resins. nih.govjustlonghealth.comresearchgate.net The terminal alkene on the butenyloxy chain is a polymerizable group, opening the possibility of creating novel polymers or functionalized surfaces with unique optical or physical properties.

Catalysis: The carboxylic acid group can act as a directing group in catalysis or be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. nih.govnih.gov The entire molecule could also serve as a ligand for metal complexes with catalytic applications.

| Potential Application Area | Key Structural Feature | Rationale/Research Goal |

| Medicinal Chemistry | Alkoxybenzoic acid core | Screening for biological activity (e.g., antimicrobial, hypolipidemic) medchemexpress.comacs.orgacs.org |

| Materials Science | Terminal alkene (polymerizable) | Synthesis of novel functional polymers, liquid crystals, or coatings nih.govresearchgate.net |

| Catalysis | Carboxylic acid group, overall structure | Use as a directing group, ligand, or component of a heterogeneous catalyst nih.gov |

Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding

The most profound understanding of a chemical system is achieved when experimental and theoretical methods are used in concert. rsc.org The future study of this compound should be built on this synergistic foundation.

A comprehensive research program would involve an iterative loop:

Prediction: Use computational methods (Section 7.3) to predict the properties and reactivity of the molecule and to design efficient synthetic routes. researchgate.netnih.gov

Synthesis: Synthesize the compound using novel and sustainable methods (Section 7.1), guided by theoretical predictions. nih.govrsc.org

Monitoring & Analysis: Employ advanced spectroscopic tools (Section 7.2) to monitor the synthesis in real-time, providing kinetic data that can be used to refine the computational models. waters.comiscre28.orgacs.org

Characterization & Application: Thoroughly characterize the final product and explore its potential applications (Section 7.4), using the initial computational insights to guide the selection of experiments. nih.govacs.org

Refinement: Feed the experimental results back into the computational models to improve their accuracy and predictive power for the next generation of related molecules. acs.orgrsc.org